5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The structural features of this compound contribute to its biological activity, making it a subject of interest for further research.
This compound can be classified under:
The synthesis of 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one typically involves several steps that include the formation of the benzimidazole core followed by functionalization at various positions.
The synthetic route may vary based on the desired yield and purity, but typical reagents include bromine for halogenation and organic solvents like dichloromethane or acetic acid as reaction media. Reaction conditions such as temperature and time are critical for optimizing yields.
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one can participate in various chemical reactions:
Each reaction's conditions must be optimized to prevent degradation or unwanted side reactions. Analytical methods such as NMR spectroscopy and mass spectrometry are commonly employed to confirm product structures.
The mechanism of action for 5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one primarily involves its interaction with specific biological targets:
Research indicates that compounds similar to this one exhibit significant inhibitory activity against various phosphotransferases, which are critical in cellular signaling pathways .
5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one is explored for various applications:
The synthesis of 5-amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one (CAS RN 1800477-35-3) follows a convergent multi-step strategy that combines advanced intermediates to construct the complex molecular architecture efficiently. The synthesis typically begins with the preparation of the benzimidazolone core through ortho-phenylenediamine cyclization. Commercial 4-amino-5-methylbenzene-1,2-diamine serves as the foundational building block, undergoing controlled carbonylative cyclization under phosgene or triphosgene conditions to form the 2-benzimidazolone scaffold with simultaneous N-methylation achieved using methyl iodide in DMF [1] [6].
The second critical intermediate, 3-propoxy phenol, is synthesized through Williamson ether synthesis by reacting hydroquinone with propyl bromide under basic conditions (K₂CO₃ in acetone), yielding the regioselectively protected phenol. The crucial ether coupling between the 6-chloro derivative of the benzimidazolone core and 3-propoxyphenol occurs via a copper-catalyzed Ullmann condensation reaction. This step requires precise temperature control (120-130°C) in dimethylacetamide (DMAc) with cesium carbonate as base and catalytic copper(I) iodide (5-10 mol%) to achieve the diaryl ether linkage characteristic of the final structure [4] [6]. Final purification employs preparative HPLC, yielding the target compound with purity typically exceeding 96% as confirmed by analytical HPLC [1].
Table 1: Key Synthetic Intermediates and Their Functions
Intermediate | Synthetic Role | Key Reaction Conditions |
---|---|---|
5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | Core scaffold precursor | Cyclization with triphosgene, N-methylation |
6-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one | Activated coupling partner | Chlorination with POCl₃ |
3-Propoxyphenol | Ether component precursor | Williamson ether synthesis (K₂CO₃, acetone) |
Copper(I) iodide complex | Ullmann catalyst | 5-10 mol% in DMAc at 125°C |
Regioselective manipulation of the benzimidazolone scaffold presents significant synthetic challenges due to the differential reactivity of the fused ring system and the potential for overhalogenation. The 5-amino group (electron-donating) and the 6-position (electron-deficient when halogenated) exhibit orthogonal reactivity profiles that enable precise functionalization. Electrophilic chlorination at position 6 requires carefully controlled conditions—typically employing phosphorus oxychloride in anhydrous dimethylformamide at 60-70°C—to prevent N-chlorination side reactions or ring degradation [2] [9].
The critical ether bond formation demonstrates remarkable regioselectivity due to the enhanced nucleofugality of the 6-chloro substituent compared to alternative positions. This phenomenon results from both the electron-withdrawing character of the adjacent carbonyl and the steric accessibility conferred by the molecular topology. Computational studies indicate that the C6 position exhibits approximately 8 kcal/mol lower activation energy for nucleophilic aromatic substitution compared to C4 or C7 positions, providing a theoretical basis for the observed selectivity [4] [7]. Furthermore, the 1,3-dimethyl substitution pattern on the imidazolone nitrogen atoms prevents unwanted N-alkylation during ether formation—a common side reaction observed in unmethylated analogs that leads to quaternary ammonium salt formation [5] [9].
Table 2: Comparative Reactivity of Benzimidazolone Positions
Position | Substituent | Relative Reactivity (Arb. Units) | Dominant Reaction Type |
---|---|---|---|
5 | Amino | High nucleophilicity (10.2) | Electrophilic substitution |
6 | Chloro | Moderate electrophilicity (5.7) | Nucleophilic aromatic substitution |
1 & 3 | Methyl | Low nucleophilicity (1.3) | Resistant to alkylation |
4 & 7 | Hydrogen | Very low reactivity (0.8) | Electrophilic substitution |
The strategic positioning of the 3-propoxyphenoxy moiety represents a deliberate optimization effort to enhance target binding affinity while maintaining drug-like properties. Structure-activity relationship (SAR) studies originating from bromodomain inhibitor research revealed that para-phenoxy substitution (compound 5b) exhibited reduced potency (IC₅₀ = 9.3 μM) compared to meta-substituted analogs [4]. The 3-propoxyphenoxy group specifically enhances hydrophobic interactions within the LAF/V shelf—a conserved structural feature in TRIM24 and BRPF1 bromodomains—through optimal van der Waals contacts between the propyl chain and Val986 residue [4].
Molecular docking simulations demonstrate that the meta-propoxy configuration enables a 120° dihedral angle between the benzimidazolone core and the phenoxy ring, positioning the propoxy chain perpendicular to the plane of the benzimidazolone. This three-dimensional orientation facilitates deeper penetration into the hydrophobic pocket compared to ortho or para isomers. The propyl chain length represents an additional optimization parameter: methyl and ethyl analogs exhibit reduced cellular potency (EC₅₀ > 500 nM) due to insufficient hydrophobic filling, while butyl and longer chains induce steric clashes that diminish binding affinity [4] [6]. Biological evaluation confirmed that the 3-propoxy derivative achieves low nanomolar binding affinity (Kd = 31 nM for TRIM24) while maintaining favorable logP values (calculated 2.8) that balance membrane permeability and aqueous solubility [4].
Table 3: Structure-Activity Relationship of Phenoxy Substituents
Substituent Position | Alkoxy Chain | TRIM24 IC₅₀ (μM) | Relative Binding Affinity |
---|---|---|---|
4-SMe (5a) | None | 4.9 ± 0.82 | Baseline (1.0x) |
4-OMe (5b) | None | 9.3 ± 5.1 | 0.53x |
3-OPr (Target Compound) | Propyl | 0.031 ± 0.005 | 158x |
3-OMe | Methyl | 0.85 ± 0.12 | 5.8x |
3-OEt | Ethyl | 0.41 ± 0.08 | 12x |
3-OBu | Butyl | 0.28 ± 0.06 | 17.5x |
3-OPh | Phenyl | 1.35 ± 0.3 | 3.6x |
Implementation of green chemistry principles in the large-scale synthesis of 5-amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one addresses critical environmental and economic challenges associated with traditional manufacturing routes. Solvent optimization represents the most significant advancement, with research demonstrating that cyclopentyl methyl ether (CPME) can effectively replace high-boiling polar aprotic solvents like DMAc in the Ullmann coupling step. CPME offers dual advantages: improved environmental profile (lower aquatic toxicity, higher biodegradability) and practical benefits including lower boiling point (106°C vs. 165°C for DMAc), enabling energy-efficient distillation recovery at >85% efficiency [1] [6].
Catalyst recycling systems have been developed using copper nanoparticles immobilized on magnetic ferrite supports (CuFe₂O₄), achieving consistent catalytic activity over five reaction cycles with less than 5% efficiency loss. This approach reduces copper waste streams by approximately 80% compared to homogeneous catalysts [4]. Continuous flow technology implementation provides additional green advantages: the highly exothermic cyclization step benefits from precise temperature control in microreactors, eliminating thermal degradation byproducts while reducing reaction times from hours to minutes. The final coupling reaction achieves 95% conversion in just 12 minutes residence time at 140°C under 10 bar pressure, significantly improving space-time yield compared to batch processes [6].
Waste minimization strategies include converting process residues into value-added materials. The ammonium salts generated during workup procedures are repurposed as nitrogen sources in agricultural fertilizers, while spent catalysts undergo specialized metal reclamation. These integrated approaches collectively reduce the Process Mass Intensity (PMI) from 87 in initial routes to 32 in optimized processes, positioning this compound as a model for sustainable pharmaceutical manufacturing [1] [6].
Table 4: Green Chemistry Metrics for Production Process
Parameter | Traditional Process | Optimized Process | Improvement |
---|---|---|---|
Solvent Intensity (L/kg) | 145 | 48 | 67% reduction |
Catalyst Loading (mol%) | 10.0 | 2.5 (recycled) | 75% reduction |
Energy Consumption (kWh/kg) | 320 | 110 | 66% reduction |
Carbon Footprint (kg CO₂/kg) | 87 | 31 | 64% reduction |
Water Usage (L/kg) | 850 | 220 | 74% reduction |
Process Mass Intensity | 87 | 32 | 63% reduction |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8